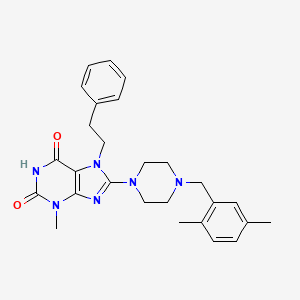

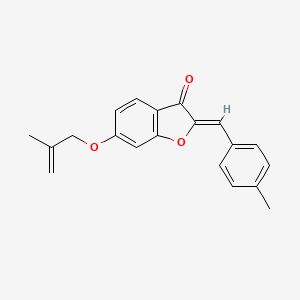

![molecular formula C8H8N4O B2942751 1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one CAS No. 929975-51-9](/img/structure/B2942751.png)

1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one” is a compound with the molecular formula C6H6N4O . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidin-7-ol class of compounds . This compound has been studied for its potential as a SARS-CoV-2 Main protease inhibitor .

Synthesis Analysis

The synthesis of this compound involves the condensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester . The reaction can be carried out in supercritical carbon dioxide in the presence of acetic acid, organic solvents, or Lewis acid (ZnCl2, TiO2, and SiO2) or inorganic additives .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for this compound is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .Chemical Reactions Analysis

The compound has been used in the synthesis of novel complexes with metallic (II) salts, leading to multidimensional complexes . It has also been used in the synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.1380 . Further physical and chemical properties may be found in the IR and 1H NMR spectrum .Applications De Recherche Scientifique

Based on the information gathered from various sources, here is a comprehensive analysis of the scientific research applications of “1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one”:

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes, which are important in various chemical processes and potential applications in catalysis .

Antimalarial Activity

It is used in the development of dihydroorotate dehydrogenase inhibitors, which have shown promising results as antimalarial agents .

Vilsmeier Reaction

The compound is utilized in the Vilsmeier reaction of conjugated carbocycles and heterocycles, which is a key reaction in organic synthesis .

HIV TAR RNA Binding

Research has investigated the pharmacological activity caused by this compound’s binding to HIV TAR RNA, which could lead to new treatments for HIV .

Antimicrobial Agents in Agriculture

Novel quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated as antimicrobial agents in agriculture, showing potential for protecting crops against microbial diseases .

Antiproliferative Activities Against Cancer Cell Lines

The compound has been tested for its antiproliferative activities against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. The most active compounds were further explored for their potential antitumor mechanisms .

Cytotoxic Activities Against Cancer Cells

Some derivatives have shown superior cytotoxic activities against cancer cells like MCF-7 and HCT-116, indicating potential use in cancer therapy .

Anticonvulsant Activity

Structure-activity relationship (SAR) studies have identified compounds with significant anticonvulsant activity and a high protection index, suggesting use in treating convulsive disorders .

Each application represents a unique field where this compound plays a crucial role. The research into these applications is ongoing and holds promise for future scientific advancements.

Sigma-Aldrich Springer Link MDPI RSC Publishing Springer Link

Mécanisme D'action

Orientations Futures

The compound has shown potential as a SARS-CoV-2 Main protease inhibitor, suggesting it could be further studied for potential use in the treatment of COVID-19 . Additionally, its use in the synthesis of novel complexes with metallic (II) salts suggests potential applications in the field of materials science .

Propriétés

IUPAC Name |

1-(5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-9-8-11-10-4-12(5)8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHZAMWKHLTPHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NN=CN12)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

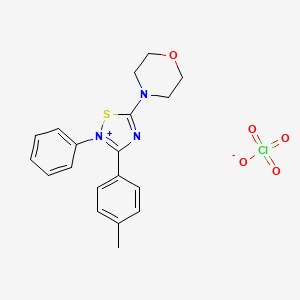

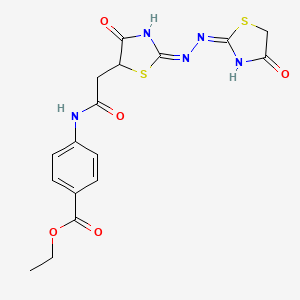

![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)

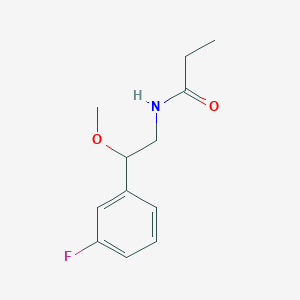

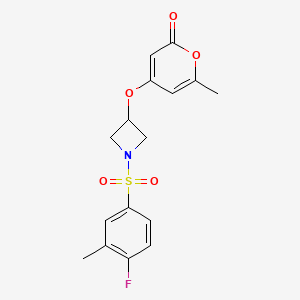

![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)

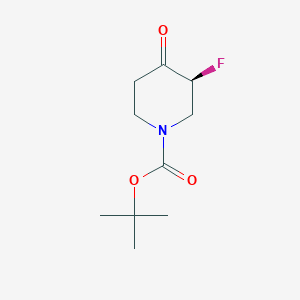

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2942681.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2942682.png)

![(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942683.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2942686.png)

![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)